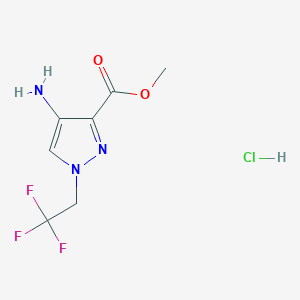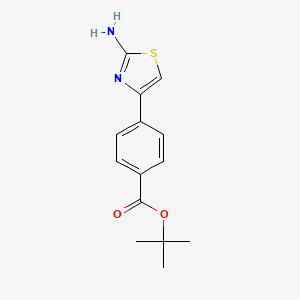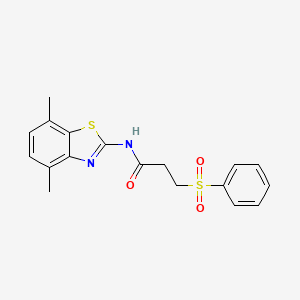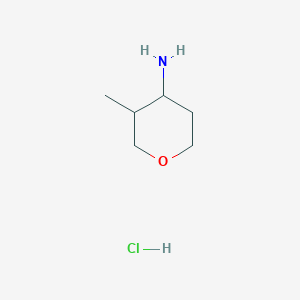![molecular formula C24H26FNO B2892299 N-[(4-fluorophenyl)methyl]-N-phenyladamantane-1-carboxamide CAS No. 304885-12-9](/img/structure/B2892299.png)
N-[(4-fluorophenyl)methyl]-N-phenyladamantane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-[(4-fluorophenyl)methyl]-N-phenyladamantane-1-carboxamide” is a complex organic molecule. It contains an adamantane structure, which is a type of diamondoid and a common motif in medicinal chemistry due to its unique three-dimensional structure . The compound also contains a carboxamide group and a fluorophenyl group, which are common functional groups in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the three-dimensional adamantane core, the planar phenyl and 4-fluorophenyl rings, and the polar carboxamide group . The presence of the fluorine atom could influence the electronic properties of the molecule and potentially its interactions with biological targets .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The adamantane core would likely impart lipophilic properties, while the carboxamide group would introduce polarity and potential for hydrogen bonding .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
Selective Inhibitors of Kinase Superfamily
Research on substituted carboxamides, such as the Met kinase inhibitors, demonstrates their potential in targeting cancer pathways. For instance, compounds with improved enzyme potency and selectivity have shown promising results in preclinical cancer models, highlighting the therapeutic potential of structurally related carboxamides in oncology (Schroeder et al., 2009).
Antipathogenic Agents
Thiourea derivatives of benzamides have been explored for their antibacterial properties, particularly against biofilm-forming pathogens. The structural modification of benzamides indicates a potential route for developing new antimicrobial agents with specific biofilm targeting capabilities (Limban et al., 2011).
Material Science Applications
Polyamide Synthesis
The synthesis and characterization of novel diphenylfluorene-based aromatic polyamides from related carboxylic acids have shown significant promise in creating materials with excellent solubility, thermal stability, and mechanical properties. These materials could have applications in high-performance plastics, coatings, and films (Hsiao et al., 1999).
Electrochromic and Electrofluorescent Materials
Polyamides containing bis(diphenylamino)-fluorene moieties have been developed for their dual-switching electrochromic and electrofluorescent properties. These materials offer potential for advanced optical and electronic devices due to their reversible color-changing capabilities and high contrast ratios (Sun et al., 2016).
Chemical Synthesis Applications
Carboxamide Synthesis Techniques
Studies on efficient methods for synthesizing carboxamides from carboxylic acids and amines highlight the versatility and utility of carboxamide compounds in chemical synthesis. These methodologies provide a foundation for creating a wide range of structurally diverse and potentially biologically active carboxamides (Mukaiyama et al., 1976).
Zukünftige Richtungen
Wirkmechanismus
- The compound interacts with CA2, potentially inhibiting its activity. However, the exact mechanism of inhibition remains to be fully elucidated .
- Although the precise mode of action is not definitively established, it has been theorized that the compound may act intracellularly rather than by inhibiting calcium entry into cells. One proposed mechanism involves antagonizing calmodulin , a calcium-binding protein. Calmodulin plays a vital role in regulating various cellular processes, including enzyme activity and gene expression .
Target of Action
Mode of Action
Eigenschaften
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N-phenyladamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FNO/c25-21-8-6-17(7-9-21)16-26(22-4-2-1-3-5-22)23(27)24-13-18-10-19(14-24)12-20(11-18)15-24/h1-9,18-20H,10-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIBYDQKIHWFMQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)N(CC4=CC=C(C=C4)F)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,6-dimethylphenyl)-4-(2-fluorobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2892220.png)
![Ethyl 4-[(4,6-dimethoxy-2-pyrimidinyl)oxy]benzenecarboxylate](/img/structure/B2892222.png)

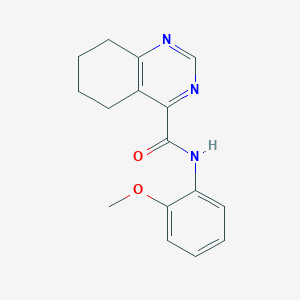
![N-(4-butylphenyl)-2-{[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B2892226.png)
![tert-Butyl 1-(5-(ethoxycarbonyl)-2-(methylthio)pyrimidin-4-yl)-3-oxo-1,4-diazaspiro[5.5]undecane-4-carboxylate](/img/structure/B2892228.png)

![2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}pyridine-4-carboxamide](/img/structure/B2892232.png)

